(1E,5E)-1,4,4-trimethyl-8-methylenecyclodeca-1,5-diene
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Overview
Description
Beta-Humulene: is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24 . It is found in the essential oils of many aromatic plants, including hops (Humulus lupulus), sage, ginseng, and ginger . Beta-Humulene is known for its earthy, spicy, and herbal aroma, and it plays a significant role in the characteristic scent of hops and cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Humulene can be synthesized through various methods, including the McMurry synthesis, which uses a titanium-catalyzed carbonyl coupling reaction, and the Takahashi synthesis, which involves intramolecular alkylation of an allyl halide by a protected cyanohydrin anion . Another method involves the use of a geranyl fragment in the Suginome synthesis .
Industrial Production Methods: Industrial production of beta-Humulene often involves the extraction of essential oils from plants like hops. The essential oil is then purified using techniques such as steam distillation and chromatography . Advances in metabolic engineering have also enabled the production of beta-Humulene in microorganisms like Yarrowia lipolytica, which can utilize waste substrates for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Beta-Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form multiple epoxides during the brewing process of beer, contributing to the “hoppy” aroma .
Common Reagents and Conditions:
Oxidation: Beta-Humulene can be oxidized using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Beta-Humulene has a wide range of scientific research applications:
Chemistry:
Biology:
- Studied for its role in plant defense mechanisms and its interactions with other plant metabolites .
Medicine:
- Exhibits anti-inflammatory, antibacterial, and antitumor properties .
- Potential use in the treatment of inflammatory diseases, bacterial infections, and cancer .
Industry:
Mechanism of Action
Beta-Humulene is structurally similar to other sesquiterpenes such as alpha-Humulene and beta-Caryophyllene . it has unique properties that distinguish it from these compounds:
Alpha-Humulene: Shares a similar chemical formula but differs in the arrangement of double bonds.
Beta-Caryophyllene: Also a sesquiterpene with anti-inflammatory and antitumor properties, but it interacts with the body’s endocannabinoid receptors, unlike beta-Humulene.
Comparison with Similar Compounds
- Alpha-Humulene
- Beta-Caryophyllene
- Myrcene
- Beta-Pinene
Beta-Humulene’s unique combination of aromatic properties and biological activities makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H22 |
---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(1E,5E)-1,4,4-trimethyl-8-methylidenecyclodeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-12-6-5-10-14(3,4)11-9-13(2)8-7-12/h5,9-10H,1,6-8,11H2,2-4H3/b10-5+,13-9+ |
InChI Key |
NFHLNYDFUOUFPZ-UIJSIPAGSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/CC(=C)CC1)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=C)CC1)(C)C |
Origin of Product |
United States |
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